
1-cinnamyl-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-cinnamyl-1H-pyrrole-3-carboxylic acid, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can be represented by the SMILES stringCN1C=CC(=C1)C(=O)O . This indicates that the molecule consists of a pyrrole ring attached to a cinnamyl group and a carboxylic acid group. Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
1-Cinnamyl-1H-pyrrole-3-carboxylic acid is a powder . Its empirical formula isC5H5NO2 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis of Cholecystokinin Antagonists
Pyrrole-3-carboxylic acid is used in synthesizing cholecystokinin antagonists, which are substances that block the action of cholecystokinin, a digestive hormone. This application could be relevant for 1-cinnamyl-1H-pyrrole-3-carboxylic acid in developing new treatments for digestive disorders .
Benzopyran Antihypertensives Production
This compound serves as a precursor in the production of benzopyran antihypertensives, which are medications used to treat high blood pressure. The cinnamyl group in 1-cinnamyl-1H-pyrrole-3-carboxylic acid might offer unique properties to these antihypertensive agents .
Azepinediones Synthesis
It is utilized in synthesizing azepinediones, which have potential pharmacological activities. The unique structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid could lead to novel azepinedione derivatives with specific therapeutic uses .
Biosensor Applications
The related compound COOH-Py can form multi-layered films with gold nanoparticles and nickel oxide, used in biosensors1-cinnamyl-1H-pyrrole-3-carboxylic acid could similarly be applied in biosensor technology for detecting various biological markers .
Photothermal Therapy
It may be used in photoacoustic imaging-based photothermal therapy, a treatment that uses light to produce heat to destroy cancer cells. The cinnamyl group could enhance the compound’s absorption of light, making it more effective in this application .
Microsensor Electrode Arrays
Electropolymerized thin films of related compounds find applications as microsensor electrode arrays. These arrays can be used in various sensing applications, and 1-cinnamyl-1H-pyrrole-3-carboxylic acid might provide improved sensitivity or selectivity .
Serotonin Determination
Pyrrole-3-carboxylic acid is used for preparing electrodes to determine serotonin levels in blood serum and urine samples. With its structural differences, 1-cinnamyl-1H-pyrrole-3-carboxylic acid could be used to develop more selective sensors for serotonin detection .
Safety and Hazards
While specific safety and hazard information for 1-cinnamyl-1H-pyrrole-3-carboxylic acid is not available, pyrrole-3-carboxylic acid, a related compound, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is advised to handle it with appropriate personal protective equipment .
Mechanism of Action
Target of Action
Pyrrole and cinnamyl derivatives are known to interact with various biological targets. For instance, indole derivatives, which are structurally similar to pyrrole, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, indole derivatives are involved in the metabolism of tryptophan, an essential amino acid .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUDPSJLRUDDY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)

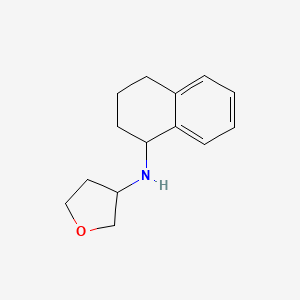
![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)
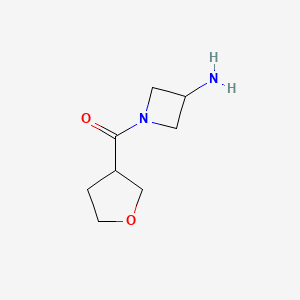
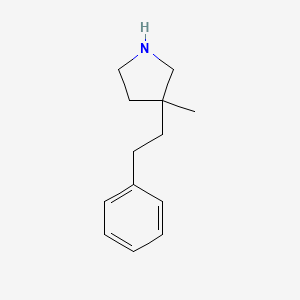
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)
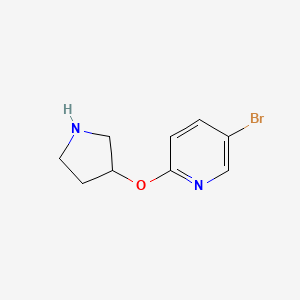
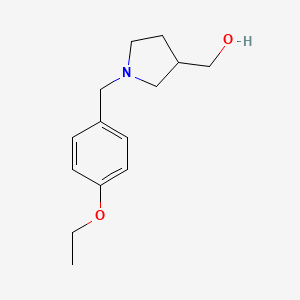
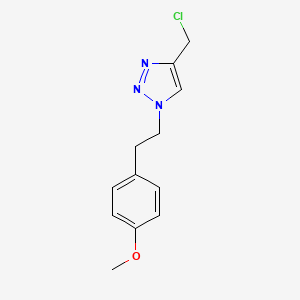
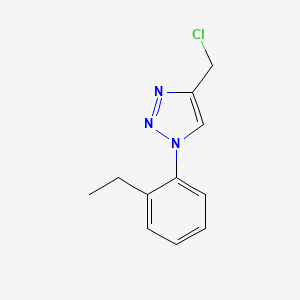
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)